molecular formula C11H11Cl2NO B2885192 (2E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 138716-24-2

(2E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2885192
CAS No.: 138716-24-2
M. Wt: 244.12
InChI Key: ABRRTQJUYQGWLY-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a useful research compound. Its molecular formula is C11H11Cl2NO and its molecular weight is 244.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Physical Properties

Studies on similar compounds have focused on their crystal and molecular structures to understand their physical and chemical properties. For example, research on the crystal structure of 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one revealed insights into its molecular conformation and interactions within the crystal lattice, contributing to the understanding of its solid-state behavior (Bappalige et al., 2009).

Nonlinear Optical Properties

Research into the nonlinear optical (NLO) properties of chalcone derivatives, including those structurally similar to "(2E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one," has shown potential applications in optical device technology. A study demonstrated that certain chalcone derivatives exhibit a switch from saturable absorption to reverse saturable absorption with varying laser intensities, suggesting their utility in optical limiters (Rahulan et al., 2014).

Pharmacological Research Tools

Compounds structurally related to "this compound" have been identified as potential pharmacological research tools. For instance, discovery of nonpeptidic agonists of the urotensin-II receptor highlighted the utility of such compounds in pharmacological research, offering new avenues for drug discovery and therapeutic intervention (Croston et al., 2002).

Anticancer Activity

The synthesis of novel dihydropyrimidinone derivatives from enaminones, including compounds related to "this compound," has shown significant anticancer activity against specific cancer cell lines. This research contributes to the development of new anticancer agents (Bhat et al., 2022).

Hydrogen Bond Acceptor Properties

The carbonyl units of 1-aryl-3-(dimethylamino)prop-2-en-1-ones, due to the electron-donating effects of dimethylamino groups, serve as excellent proton acceptors, facilitating intra- and intermolecular hydrogen bonds. This property is crucial for the formation of H-bridged polymers, offering insights into the design of molecular structures with specific binding capabilities (Pleier et al., 2003).

Properties

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8/h3-7H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRRTQJUYQGWLY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.